molecular formula C19H20O7 B1248697 nigrolineaxanthone T

nigrolineaxanthone T

Cat. No.: B1248697
M. Wt: 360.4 g/mol
InChI Key: KWHHTRSOMASIJT-UHFFFAOYSA-N
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Description

Nigrolineaxanthone T is a prenylated xanthone derivative primarily isolated from Garcinia nigrolineata and Garcinia oblongifolia . While its exact molecular formula and structure remain unspecified in the provided evidence, it belongs to a broader class of xanthones characterized by a tricyclic aromatic framework with oxygen-containing functional groups. Xanthones are renowned for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound has demonstrated significant pro-apoptotic activity in cervical cancer (HeLa) cells at 10 μM concentration, comparable to other bioactive xanthones like oblongifolins F and G .

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

1,5,6-trihydroxy-4-(3-hydroxy-3-methylbutyl)-3-methoxyxanthen-9-one

InChI

InChI=1S/C19H20O7/c1-19(2,24)7-6-9-13(25-3)8-12(21)14-15(22)10-4-5-11(20)16(23)18(10)26-17(9)14/h4-5,8,20-21,23-24H,6-7H2,1-3H3

InChI Key

KWHHTRSOMASIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC)O

Synonyms

1,5,6-trihydroxy-3-methoxy-4-(3-hydroxyl-3-methylbutyl)xanthone
TMHM xanthone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Nigrolineaxanthone T shares core structural features with other xanthones, such as a tricyclic xanthone skeleton. However, variations in substituents (e.g., prenyl, methoxy, or hydroxyl groups) critically influence bioactivity:

  • Nigrolineaxanthone F : Differs by the presence of two methoxy groups, enhancing its binding affinity to carbonic anhydrase II (CA II) (binding energy: -9 kcal/mol) .
  • Nigrolineaxanthone E : Structurally similar to compounds from Garcinia paucinervis, with nearly identical NMR profiles but differing in cytotoxicity profiles .

Pharmacological Activities

Table 1: Cytotoxic and Anticancer Activities
Compound Target Cell Line/Model Activity (IC₅₀ or Concentration) Key Feature Source
This compound HeLa (cervical cancer) Pro-apoptotic at 10 μM Prenylated side chain G. oblongifolia
Nigrolineaxanthone AA A549 (lung cancer) IC₅₀ = 25.8 ± 0.2 μM (α-glucosidase) Geranylated structure G. nigrolineata
Compound 10 () A549 (lung cancer) IC₅₀ = 4.3 ± 0.2 μM Unspecified substitution G. nigrolineata
Nigrolineaxanthone I CA II inhibition Binding affinity = -9.2 kcal/mol Prenylation enhances binding In silico docking
Table 2: Enzyme Inhibition and Antiviral Potential
Compound Target Enzyme/Pathogen Activity Mechanism Source
Nigrolineaxanthone F Carbonic anhydrase II (CA II) Binding affinity = -9 kcal/mol Pi-alkyl interactions Molecular docking
Nigrolineaxanthone H HIV-1 reverse transcriptase Potential inhibitor Prenylated scaffold Molecular docking
Nigrolineaxanthone MRSA Inhibitory at 4 μg/mL Broad-spectrum activity G. nigrolineata

Source and Bioavailability

  • This compound : Isolated from G. nigrolineata leaves and G. oblongifolia .
  • Nigrolineaxanthone V : Commercialized as an analytical standard (HPLC ≥98%) with defined storage conditions (2–8°C) .
  • Nigrolineaxanthone E : Found in Garcinia schomburgkiana bark and G. paucinervis leaves .

Key Structural-Activity Relationships (SAR)

Prenylation : Prenylated derivatives (e.g., nigrolineaxanthones F, H, I) exhibit stronger enzyme-binding affinities due to hydrophobic interactions with residues like Val121 and Leu198 .

Methoxy Groups : Addition of methoxy groups (e.g., in nigrolineaxanthone F vs. compound 7 in ) enhances metabolic stability and target selectivity .

Hydroxyl Groups : Hydroxyl-rich xanthones (e.g., nigrolineaxanthone AA) show superior antidiabetic activity via α-glucosidase inhibition (IC₅₀ = 25.8 μM) .

Q & A

Q. What methodological approaches are used to isolate and structurally characterize nigrolineaxanthone T from natural sources?

this compound is typically isolated from Garcinia nigrolineata plant extracts using chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on spectroscopic methods:

  • HRESI-TOFMS determines the molecular formula (e.g., C₂₃H₂₈O₇ for nigrolineaxanthone Z, a structural analog) .
  • 1D/2D NMR (¹H, ¹³C, DEPT, HSQC, HMBC) identifies substituents and connectivity. For example, HMBC correlations between protons and carbons confirm the placement of a 3-hydroxy-3-methylbutyl moiety in nigrolineaxanthone Z .
  • UV/IR spectroscopy supports functional group identification .

Q. How are spectroscopic data standardized to minimize errors in structural assignments of xanthones like this compound?

  • Cross-validation with DEPT135/90 spectra distinguishes CH₃, CH₂, CH, and quaternary carbons .
  • HSQC/HMBC correlations resolve ambiguous proton-carbon assignments (e.g., distinguishing aromatic vs. aliphatic protons) .
  • Comparative analysis with structurally similar xanthones (e.g., nigrolineaxanthone B, C, or V) ensures consistency in chemical shift ranges .

Q. What experimental controls are critical when assessing the bioactivity of this compound in vitro?

  • Positive controls : Use established inhibitors (e.g., chlorthalidone for carbonic anhydrase II studies) to benchmark activity .
  • Negative controls : Include solvent-only groups to rule out nonspecific effects.
  • Dose-response curves : Validate potency and specificity across concentrations .
  • Replicates : Triplicate experiments with error bars (standard deviation) ensure statistical rigor .

Advanced Research Questions

Q. How can molecular docking studies be optimized to evaluate this compound’s inhibitory potential against targets like carbonic anhydrase II?

  • Ligand preparation : Generate 3D conformers of this compound using software like AutoDock Vina, accounting for tautomeric states and protonation .
  • Binding site definition : Align with known interaction sites (e.g., Thr199/Thr200 and Val121/Leu198 in carbonic anhydrase II) .
  • Scoring metrics : Prioritize ligands with binding affinities ≤ -9 kcal/mol (e.g., nigrolineaxanthone I: -9.2 kcal/mol) and validate with MM/GBSA free energy calculations .
  • Toxicity screening : Use Hodge and Sterner’s scale to categorize LD₅₀ values (e.g., nigrolineaxanthone H is "slightly toxic") .

Table 1 : Selected Xanthones and Their Binding Affinities to Carbonic Anhydrase II

LigandBinding Affinity (kcal/mol)Toxicity Category
Chlorthalidone (control)-8.2Moderately toxic
Nigrolineaxanthone I-9.2Moderately toxic
Nigrolineaxanthone H-9.0Slightly toxic

Q. How should researchers resolve contradictions in spectral or bioactivity data for this compound?

  • Data triangulation : Combine NMR, MS, and X-ray crystallography (if available) to confirm structural hypotheses .
  • Reproducibility checks : Re-isolate the compound or synthesize derivatives to test bioactivity consistency .
  • Meta-analysis : Compare findings with prior studies (e.g., conflicting toxicity reports for nigrolineaxanthone H vs. I) .

Q. What strategies validate the pharmacological relevance of this compound beyond in silico predictions?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase II inhibition assays) .
  • ADMET profiling : Assess absorption, metabolism, and cytotoxicity in cell lines (e.g., HepG2 for hepatic toxicity) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target engagement .

Methodological and Analytical Considerations

Q. How are statistical analyses applied to experimental data on this compound?

  • Error analysis : Calculate standard deviations for triplicate measurements and use t-tests/ANOVA to assess significance (p < 0.05) .
  • Dose-response modeling : Fit data to Hill or logistic curves to estimate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. What ethical and reporting standards apply to preclinical studies of this compound?

  • NIH guidelines : Detail animal/cell line sources, approval codes, and consent protocols .
  • ARRIVE 2.0 checklist : Report sample sizes, randomization, and blinding in animal studies .
  • Data transparency : Deposit raw NMR/MS data in repositories like MetaboLights or ChEMBL .

Q. Key Resources for Further Research

  • Structural databases : PubChem (CIDs for nigrolineaxanthone analogs) .
  • Docking tools : AutoDock, Schrödinger Suite .
  • Statistical software : GraphPad Prism, R Studio .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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